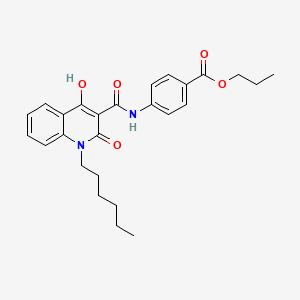![molecular formula C48H73ClN2O6 B607810 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid CAS No. 1443460-91-0](/img/structure/B607810.png)
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
説明
GSK2838232 is a second generation inhibitor of HIV-1 maturation (IC90 = 6.4 nM). It is active against a variety of HIV isolates resistant to bevirimat (PA-457; ).
GSK2838232 is novel human immune virus (HIV) maturation inhibitor. GSK2838232 inhibit HIV reverse transcriptase activity across a broad panel of HIV-1 isolates, extracted from patent WO/2013090664A1, compound51.
科学的研究の応用
HIV-1 Treatment
GSK2838232 is a novel, second-generation maturation inhibitor designed for the treatment of HIV-1. It works by blocking the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), which is crucial for the virus’s maturation process . This inhibition leads to the formation of non-infectious virions, effectively halting the spread of the virus within the host.
Clinical Trials and Efficacy: A Phase IIa study evaluated the safety, pharmacokinetics, and antiviral activity of GSK2838232 in individuals with HIV-1 infection . The compound, boosted by cobicistat, was well tolerated and exhibited efficacy as a short-term monotherapy. The study supports the continued development of GSK2838232 for the treatment of HIV as part of combination antiretroviral therapy.
Pharmacokinetics: The pharmacokinetic profile of GSK2838232 shows that exposure (maximum concentration and area under the concentration-time curve) increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life ranging from 16.3 to 19.2 hours . These properties make it a promising candidate for once-daily administration in HIV-1 treatment regimens.
Resistance Studies
Research has also been conducted to assess the resistance of HIV-2 and SIV (Simian Immunodeficiency Virus) to GSK2838232. It was found that these viruses show intrinsic resistance to the compound due to differences in the CA/SP1 sequence . This highlights the specificity of GSK2838232 for HIV-1 and the need for alternative treatments for HIV-2 and SIV.
Molecular Mechanisms: The molecular mechanisms responsible for the differential susceptibility of HIV-1 and HIV-2/SIV to GSK2838232 require further investigation. Understanding these mechanisms can provide insights into the development of more effective maturation inhibitors that can target a broader range of HIV/SIV variants .
Optimization for Virology Profile
GSK2838232 has been optimized based on previous observations of related compounds and their interactions with HIV protease inhibitors. This optimization aims to enhance the compound’s potency and efficacy against a panel of viruses isolated from subjects before and after protease inhibitor treatment .
Treatment Implications: The lack of correlation in potency depending on protease inhibitor experience suggests that GSK2838232 could be effective in patients with varying histories of antiretroviral therapy, making it a versatile addition to HIV treatment options .
作用機序
- As a result, immature viral particles are produced, which lack infectivity due to incomplete maturation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
CAS RN |
1443460-91-0 | |
| Record name | GSK-2838232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2838232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of GSK2838232 against HIV?
A: GSK2838232 is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []
Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect GSK2838232's activity?
A: HIV-2 and SIV isolates exhibit intrinsic resistance to GSK2838232. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to GSK2838232 was restored. [] This finding highlights the importance of the CA/SP1 region as the target for GSK2838232 and underscores the sequence-specific nature of its inhibitory activity.
Q3: What are the pharmacokinetic properties of GSK2838232, and how do they influence its administration?
A: GSK2838232 demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts GSK2838232 exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of GSK2838232 to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]
Q4: What is the current development stage of GSK2838232, and what are the key findings from clinical trials so far?
A: GSK2838232 has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that GSK2838232, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of GSK2838232 as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of GSK2838232 for treating HIV as part of combination antiretroviral therapy. []
Q5: What are the potential advantages of formulating GSK2838232 as an ionic liquid?
A: Formulating GSK2838232 as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] GSK2838232, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for GSK2838232 represents a promising avenue to optimize its delivery and therapeutic potential. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




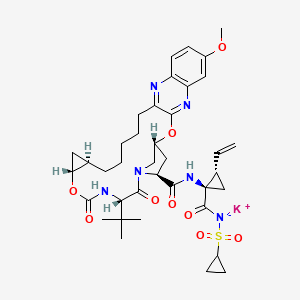
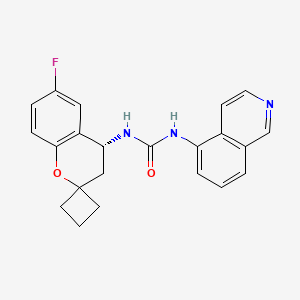
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
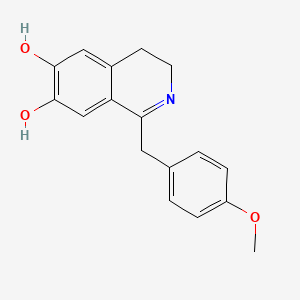


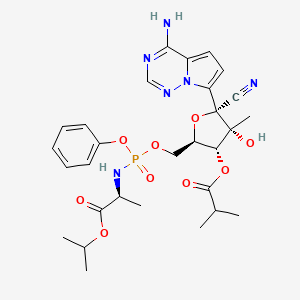

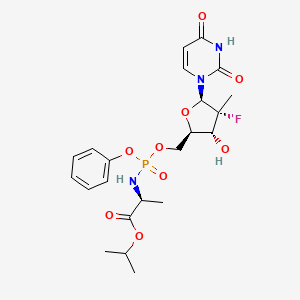
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
